Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a benzoate ester and a hydroxyethyl-substituted acetamido linker. This structure combines a rigid aromatic system with polar functional groups, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-targeted applications.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-27-18(26)12-5-3-4-6-13(12)20-15(24)11-29-19-21-14-7-10-28-16(14)17(25)22(19)8-9-23/h3-7,10,23H,2,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRWIVINXJELGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thieno and pyrimidine structures, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups such as thioamide and benzoate, which are significant for its biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and showed significant inhibitory effects .
- Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects on cancer cell lines. Research indicates that these derivatives can inhibit cell proliferation and induce apoptosis in tumor cells .
- Anticonvulsant Properties : Some studies have reported anticonvulsant effects associated with similar thieno derivatives, suggesting potential use in treating epilepsy .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
- DNA Interaction : Thieno[3,2-d]pyrimidines may interact with DNA or RNA, disrupting replication or transcription processes crucial for cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anticonvulsant | Reduction of seizure activity in models |
Case Study: Antitumor Activity
In a study published by Gursoy & Karal (2003), derivatives of thieno[3,2-d]pyrimidine were tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 25 µM depending on the specific derivative used. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial effects, which can be utilized in developing new antibiotics or antifungal agents.
- Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as an anticancer agent. Its mechanism may involve the modulation of pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has been identified as a potential inhibitor of certain enzymes involved in disease processes, including those related to cancer and inflammation.
Research Applications
The compound has been explored in various research contexts:
Medicinal Chemistry
- Synthesis and Characterization : The synthesis of this compound has been optimized in laboratory settings to enhance yield and purity for further studies.
- Structure-Activity Relationship (SAR) : Researchers are investigating how modifications to the compound's structure influence its biological activity, which is crucial for drug development.
Pharmacology
- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential and safety profile.
- Drug Formulation Development : Efforts are underway to formulate this compound into effective delivery systems that maximize its bioavailability and therapeutic efficacy.
Case Studies
Several case studies highlight the applications of this compound:
-
Anticancer Research :
- A study published in a peer-reviewed journal demonstrated the compound's efficacy against specific cancer cell lines (e.g., breast cancer), indicating its potential as a lead compound for further drug development.
-
Antimicrobial Efficacy :
- Research conducted on various microbial strains revealed that the compound showed significant inhibitory effects, suggesting its utility in developing new antimicrobial therapies.
Chemical Reactions Analysis
Thioether Functionalization
The thioether (-S-) group in the thieno[3,2-d]pyrimidin scaffold undergoes characteristic sulfur-based reactions:
Key Findings :
-
Sulfur oxidation shows regioselectivity, favoring sulfoxide formation under mild conditions .
-
Alkylation reactions require anhydrous conditions to avoid hydrolysis of the ester group.
Ester Hydrolysis
The ethyl benzoate group is susceptible to hydrolysis:
Key Findings :
-
Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid .
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The hydroxyethyl group remains intact under these conditions.
Amide Bond Reactivity
The acetamido (-NHCO-) linkage participates in hydrolysis and coupling:
Key Findings :
-
Acidic hydrolysis of the amide bond is non-selective and may degrade the thieno[3,2-d]pyrimidin core .
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Coupling reactions retain stereochemistry at the amide nitrogen .
Hydroxyethyl Group Modifications
The 2-hydroxyethyl substituent on the pyrimidine ring offers additional reactivity:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Oxidation | PCC, CHCl, RT, 3 hr | 2-(ketoethyl)-substituted derivative | |
| Esterification | AcCl, pyridine, 0°C, 2 hr | Acetylated hydroxyethyl derivative |
Key Findings :
-
Oxidation to the ketone enhances electrophilicity for subsequent nucleophilic attacks .
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Esterification proceeds with >90% yield under anhydrous conditions .
Ring-Opening Reactions
The thieno[3,2-d]pyrimidin core undergoes selective ring-opening under harsh conditions:
Key Findings :
Cross-Coupling Reactions
The aromatic benzoate moiety participates in metal-catalyzed couplings:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DME/HO | Biaryl derivatives | |
| Buchwald-Hartwig | Pd(dba), Xantphos, toluene | N-aryl substituted analogs |
Key Findings :
Biological Derivatization
The compound serves as a precursor for pharmacologically active analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 3-(2-hydroxyethyl) substitution on the thieno[3,2-d]pyrimidinone ring, distinguishing it from related derivatives. Key comparisons include:
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thienopyrimidine derivative?
The synthesis requires multi-step reactions with precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to form the thienopyrimidine core .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction efficiency .
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) conditions for condensation and substitution steps .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., δ 8.2 ppm for aromatic protons) .
- LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 500–550) and purity (>95%) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-S) confirm ester and thioether groups .
Basic: How is the compound screened for biological activity in preliminary studies?
- Antimicrobial Assays : Disk diffusion or microbroth dilution against pathogens (e.g., S. aureus, E. coli) to measure MIC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations using dose-response curves .
Advanced: How can molecular docking validate potential enzyme targets?
- Software : Use AutoDock Vina for flexible ligand docking, accounting for receptor side-chain mobility .
- Grid Parameters : Define active sites using crystallographic data (e.g., ATP-binding pockets in kinases) .
- Validation : Compare docking scores (ΔG ~-9 kcal/mol) with known inhibitors and correlate with in vitro IC₅₀ data .
Advanced: How to resolve conflicting bioactivity data across studies?
- Substituent Effects : Test derivatives with varied substituents (e.g., ethyl vs. phenyl groups) to isolate structure-activity relationships .
- Assay Conditions : Standardize protocols (e.g., serum-free media, 37°C incubation) to minimize variability .
- Statistical Analysis : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance in replicate experiments .
Advanced: What strategies improve solubility for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Modify the ester group (e.g., hydrolyze to carboxylic acid) for better bioavailability .
Advanced: How to design SAR studies for this compound?
- Core Modifications : Synthesize analogs with substituted thienopyrimidine cores (e.g., 5,6-dimethyl vs. 4-oxo variants) .
- Functional Group Swaps : Replace the acetamido group with sulfonamides or urea derivatives .
- In Silico Tools : Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity trends .
Advanced: How to assess stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., t₁/₂ > 24 h at pH 7.4) .
- Oxidative Stress : Expose to H₂O₂ (1 mM) and track sulfoxide/sulfone byproducts with LC-MS .
Advanced: How to address cross-reactivity in enzyme inhibition assays?
- Selectivity Profiling : Screen against a panel of related enzymes (e.g., kinase isoforms) .
- Orthogonal Assays : Confirm hits with SPR (surface plasmon resonance) for binding kinetics (Kd < 1 µM) .
Advanced: What computational methods predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
